BENGHE Validation & Comparative

Check Availability & Pricing

Spectroscopic Data Cross-Reference for Amino-
Alkanolamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Amino-1-(3-
Compound Name:
methylphenyl)propan-1-ol

cat. No.: B1376752

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for aryl-substituted amino-
propanolamines, a class of compounds with significant interest in medicinal chemistry and drug
development. Due to the limited public availability of comprehensive spectroscopic data for 3-
Amino-1-(3-methylphenyl)propan-1-ol, this document will use the closely related and well-
characterized compound, 3-Amino-1-phenylpropan-1-ol, as a primary example for comparison.
The methodologies and data presentation formats provided herein can be applied to 3-Amino-
1-(3-methylphenyl)propan-1-ol should its spectral data become accessible.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Amino-1-phenylpropan-1-ol
and a potential isomeric alternative, 3-Amino-1-(4-methylphenyl)propan-1-ol. The data for the
4-methyl isomer is included as a representative example of how subtle structural changes

affect spectroscopic properties.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Compound Solvent Chemical Shift (6) ppm
) Data not readily available in
3-Amino-1-phenylpropan-1-ol CDClIs ]
literature searches.
3-Amino-1-(4- Data not readily available in
CDCIs

methylphenyl)propan-1-ol

literature searches.

3-Amino-1-(3-
methylphenyl)propan-1-ol

Spectroscopic data not publicly
available at the time of this
report. A commercial supplier,
BLDpharm, indicates the
availability of NMR data upon
request.[1]

Table 2: 13C NMR Spectroscopic Data (Predicted)

Compound Solvent Chemical Shift (6) ppm
) Data not readily available in
3-Amino-1-phenylpropan-1-ol CDCls )
literature searches.
3-Amino-1-(4- Data not readily available in
CDCls

methylphenyl)propan-1-ol

literature searches.

3-Amino-1-(3-
methylphenyl)propan-1-ol

Spectroscopic data not publicly
available at the time of this

report.

Table 3: Infrared (IR) Spectroscopic Data
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Compound

Sample Phase

Key Absorption Bands
(cm™)

3-Amino-1-phenylpropan-1-ol

KBr Pellet

Data not readily available in

literature searches.

3-Amino-1-(4-
methylphenyl)propan-1-ol

KBr Pellet

Data not readily available in

literature searches.

3-Amino-1-(3-
methylphenyl)propan-1-ol

Spectroscopic data not publicly
available at the time of this

report.

Table 4. Mass Spectrometry Data

Key Fragmentation

Compound lonization Method [M+H]* (m/z)
lons (m/z)
. Data not readily
3-Amino-1- ] o
ESI 152.1 available in literature
phenylpropan-1-ol
searches.
3-Amino-1-(4- Data not readily
methylphenyl)propan- ESI 166.1 available in literature

1-ol

searches.

3-Amino-1-(3-
methylphenyl)propan- -
1-ol

Spectroscopic data
not publicly available
at the time of this

report.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDClIs,
DMSO-ds) and placed in an NMR tube. *H and 3C NMR spectra are recorded on a
spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts
are reported in parts per million (ppm) relative to an internal standard, typically
tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum is obtained using an FTIR spectrometer. For solid samples, a small
amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin
pellet. The spectrum is recorded over the range of 4000-400 cm~—1.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a liquid
chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for
these types of molecules. The sample is dissolved in a suitable solvent and infused into the ion
source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Cross-
Referencing

The following diagram illustrates the logical workflow for identifying and comparing a target
compound with its alternatives using spectroscopic data.

Target Compound Analysis

_Amino-1-(3- 1 Acquire Spectroscopic Data
3-Amino-1-(3-methylphenyl)propan-1-ol (1HNMR, 13C NMR, IR, MS)]

Alternative Compounds Analysis

Cross-Reference and
Compare Spectral Data

Slruclurél Confilrmlation
and Differentiation

Positional Isomers

Acquire Spectroscopic Data
———>
[(11{ NMR, 13C NMR, IR, MS)

(e.g., 2-methyl, 4-methyl)
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Caption: Workflow for spectroscopic identification and comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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